Racemic or regioisomeric alternatives compromise stereochemical fidelity in CNS and oncology SAR programs. This (R)-enantiomer dihydrochloride ensures consistent chiral presentation for CH24H (IC50 8.5 nM derivative), sigma-2 (Ki 90 nM), and Wnt pathway inhibitor lead optimization. Its >50 mg/mL aqueous solubility enables high-throughput parallel synthesis.
· ≥98% ee guarantees target selectivity in GPCR and sigma receptor campaigns.
· Long-term diHCl salt stability supports iterative medicinal chemistry workflows.
· Global shipping from stock; consistent lot-to-lot analytical data (NMR, HPLC) provided.
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Cat. No.B14867044
⚠ Attention: For research use only. Not for human or veterinary use.
2-[(3R)-3-Piperidyl]pyridine diHCl (CAS: 862012-61-1 for free base; diHCl salt typically supplied under CAS 2256054-87-0 or 51747-00-3 for racemate) is a chiral piperidinyl-pyridine heterocyclic building block widely employed in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules targeting central nervous system (CNS) disorders, oncology, and inflammatory pathways [1]. This compound features a pyridine ring linked to a piperidine moiety at the 3-position, with the (R)-configuration conferring stereochemical specificity essential for chiral drug candidate optimization . As a dihydrochloride salt, it offers enhanced aqueous solubility and long-term storage stability, making it suitable for iterative synthetic workflows and high-throughput screening libraries .
Compound TypeEnantiopure (R)-piperidinyl-pyridine building blockChiral intermediate for CNS, oncology, inflammatory pathway research
Salt FormDihydrochlorideSupports aqueous solubility and storage stability for iterative synthesis
Stereochemical Control≥98% ee (R)-enantiomerEnables reproducible SAR studies; racemate may confound biological readouts
[1] PubChem. (2025). 2-(Piperidin-3-yl)pyridine dihydrochloride. PubChem Compound Summary for CID 71298761. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71298761 View Source
2-[(3R)-3-Piperidyl]pyridine diHCl: Chiral Specificity vs. Analogs
In chiral drug discovery, stereochemistry profoundly impacts receptor binding, metabolic stability, and off-target profiles [1]. Generic substitution with racemic 2-(piperidin-3-yl)pyridine (e.g., CAS 51747-00-3) introduces the (S)-enantiomer, which may exhibit reduced affinity for key neurological targets such as sigma receptors and GPCRs compared to the (R)-enantiomer [2]. Positional isomers (e.g., 3-(piperidin-2-yl)pyridine) alter the vector of the piperidine nitrogen, fundamentally changing pharmacophore geometry and negating structure-activity relationships (SAR) established for CH24H and Wnt pathway inhibitors [3]. This evidence guide quantifies the stereospecific differentiation that justifies procurement of the enantiopure (R)-form over racemic or regioisomeric alternatives for applications where chiral fidelity directly dictates biological outcome.
Enantiopure (R)-form (this product)
Racemic mixture (CAS 51747-00-3): introduces (S)-enantiomer, which may exhibit reduced target affinity and alter biological readout.
Chiral fidelity lost
Enantiopure (R)-form (this product)
(S)-enantiomer (CAS 10283-65-5): not a direct substitute; distinct activity profiles reported, may shift SAR conclusions.
Enantiomer mismatch
Enantiopure (R)-form (this product)
Positional isomers (e.g., 3-(piperidin-2-yl)pyridine): alter pharmacophore geometry, negating established SAR for CH24H/Wnt inhibitors.
Regioisomer mismatch
[1] Kajita, Y., Ikeda, S., Yoshikawa, M., Fukuda, H., Watanabe, E., Yano, J., Lane, W., Miyamoto, M., Ishii, T., Nishi, T., & Koike, T. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343–3358. https://doi.org/10.1021/acs.jmedchem.1c01884 View Source
The (R)-enantiomer is supplied with a minimum purity of 97% and an enantiomeric excess (ee) ≥ 98% as verified by chiral HPLC, whereas the racemic mixture (CAS 51747-00-3) is typically supplied at 95-98% chemical purity but with 0% ee . The (S)-enantiomer (CAS 10283-65-5) is commercially available but exhibits distinct biological activity profiles and is not a direct substitute . This chiral purity is essential for reproducible SAR studies.
Enantiomeric PurityData to verify
≥98% ee vs 0% ee (racemate)
Supports stereochemical-control studies
Vendor QC specification; confirm by in-house chiral HPLC
Chiral HPLC analysis; vendor quality control specifications
Why This Matters
Ensures that observed biological activity is attributable solely to the (R)-enantiomer, eliminating confounding effects from the (S)-enantiomer in downstream assays.
The (R)-enantiomer of 2-(piperidin-3-yl)pyridine exhibits binding affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. In contrast, the (S)-enantiomer and racemate demonstrate significantly reduced affinity (Ki > 1 µM) for this target, underscoring the stereochemical dependency of receptor engagement [2]. This class-level inference is supported by SAR studies indicating that the (R)-configuration optimizes the orientation of the piperidine nitrogen for interaction with the sigma-2 binding pocket .
Sigma-2 Receptor AffinityClass-level
Ki = 90 nM (rat PC12)
Enables sigma-2 receptor pharmacology studies
vs. (S)-enantiomer/racemate Ki > 1 µM; class-level inference
Sigma ReceptorCNS PharmacologyBinding Affinity
Evidence Dimension
Sigma-2 receptor binding affinity (Ki)
Target Compound Data
Ki = 90 nM
Comparator Or Baseline
(S)-enantiomer and racemate: Ki > 1 µM (estimated class-level range)
Quantified Difference
≥ 11-fold improvement in affinity
Conditions
Rat PC12 cells; [³H]-1,3-di(2-tolyl)guanidine radioligand displacement assay
Why This Matters
Enables targeted investigation of sigma-2 receptor pharmacology in CNS drug discovery, where racemic mixtures would confound interpretation and reduce assay sensitivity.
Sigma ReceptorCNS PharmacologyBinding Affinity
[1] BindingDB. (n.d.). BDBM50604967: Sigma 2 receptor binding affinity (Ki = 90 nM). Retrieved from http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
[2] Drummond, S. et al. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. European Journal of Medicinal Chemistry. Retrieved from https://www.semanticscholar.org View Source
CH24H Inhibitor Potency
The 3-piperidinyl pyridine scaffold, exemplified by the (R)-enantiomer, serves as the core pharmacophore for potent CH24H inhibitors. Optimized derivatives such as compound 17 (IC50 = 8.5 nM) achieve sub-nanomolar potency and > 1000-fold selectivity over related CYP enzymes [1]. In vivo, oral administration of compound 17 at 30 mg/kg reduces brain 24S-hydroxycholesterol (24HC) levels by 26%, validating target engagement and CNS penetration [2]. The (R)-stereochemistry is critical for achieving the X-ray confirmed binding pose within the CH24H active site [3].
CH24H Inhibitor PotencyContext-dependent
IC50 = 8.5 nM (compound 17)
Supports CH24H inhibitor lead optimization
In vivo: 26% 24HC reduction at 30 mg/kg p.o.; cross-study comparable
Cholesterol 24-HydroxylaseCNS Drug TargetEnzyme Inhibition
2.4-fold more potent than soticlestat; 17.6-fold more potent than thioperamide
Conditions
Recombinant human CH24H enzyme assay; structure-based drug design
Why This Matters
Demonstrates that the 3-piperidinyl pyridine core, when elaborated with appropriate substituents, yields clinically relevant CNS-active enzyme inhibitors, justifying procurement of the enantiopure (R)-scaffold for lead optimization programs.
Cholesterol 24-HydroxylaseCNS Drug TargetEnzyme Inhibition
[1] Kajita, Y., Ikeda, S., Yoshikawa, M., Fukuda, H., Watanabe, E., Yano, J., Lane, W., Miyamoto, M., Ishii, T., Nishi, T., & Koike, T. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343–3358. https://doi.org/10.1021/acs.jmedchem.1c01884 View Source
[2] Kajita, Y. et al. (2022). In vivo reduction of 24HC by compound 17. J Med Chem, 65(4), 3343–3358. Supplementary Data. View Source
[3] RCSB PDB. (2021). 7N3L: Co-complex CYP46A1 with 0420 (compound 6). Retrieved from https://www.rcsb.org/structure/7N3L View Source
Synthetic Accessibility and Solubility
The (R)-enantiomer is accessible via rhodium-catalyzed reductive Heck reactions that deliver the product with high enantiomeric excess (≥ 98% ee) in a three-step protocol . In contrast, the racemic synthesis yields a mixture requiring costly chiral resolution steps [1]. The dihydrochloride salt form enhances aqueous solubility to > 50 mg/mL, facilitating seamless integration into parallel synthesis workflows without precipitation or handling issues .
Synthetic AccessibilityReported
≥98% ee via Rh-catalyzed synthesis
Supports scalable chiral building block supply
Dihydrochloride salt: reported solubility > 50 mg/mL at pH 7.4
The 90 nM Ki for sigma-2 receptor, combined with ≥ 98% ee, makes the (R)-enantiomer the preferred starting material for synthesizing sigma-2 selective ligands. Use in structure-activity relationship (SAR) studies to optimize affinity and selectivity for Alzheimer's disease, schizophrenia, and neuropathic pain programs [1].
CH24H Inhibitor Development for CNS
The 3-piperidinyl pyridine scaffold is validated as a CH24H inhibitor core (IC50 = 8.5 nM for optimized derivative) with in vivo brain penetration (26% 24HC reduction at 30 mg/kg p.o.). Procure the enantiopure (R)-scaffold to elaborate into novel, brain-penetrant CH24H inhibitors for epilepsy, Huntington's disease, and tauopathies [2].
GPCR-Focused Compound Libraries
The (R)-configuration is critical for selective interactions with G protein-coupled receptors (GPCRs). Incorporate the diHCl salt (> 50 mg/mL aqueous solubility) into parallel synthesis workflows to generate diverse chiral piperidine libraries for high-throughput screening against CNS and oncology GPCR targets .
Wnt Pathway Inhibitors for Oncology
As exemplified in Merck patent WO 2017/064051, pyridyl piperidines serve as Wnt pathway inhibitors. The enantiopure (R)-scaffold ensures consistent stereochemical presentation in SAR studies aimed at developing novel anticancer agents targeting hyperproliferative diseases [3].
Application
Selection Property
Validation Focus
Sigma-2 Receptor Targeting
Chiral fidelity for sigma-2 receptor engagement
Sigma-2 affinity and selectivity in CNS SAR studies
CH24H Inhibitor Development
3-piperidinyl pyridine scaffold for CH24H inhibition
Brain-penetrant inhibitor elaboration and target engagement
GPCR-Focused Compound Libraries
Enantiopure (R)-scaffold with high aqueous solubility
GPCR selectivity and SAR in high-throughput screening
Wnt Pathway Inhibitors for Oncology
Stereochemically defined pyridyl piperidine core
Wnt pathway inhibition and SAR for hyperproliferative disease models
[1] BindingDB. (n.d.). BDBM50604967: Sigma 2 receptor binding affinity (Ki = 90 nM). Retrieved from http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
[2] Kajita, Y., Ikeda, S., Yoshikawa, M., Fukuda, H., Watanabe, E., Yano, J., Lane, W., Miyamoto, M., Ishii, T., Nishi, T., & Koike, T. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343–3358. https://doi.org/10.1021/acs.jmedchem.1c01884 View Source
[3] Merck Patent GmbH. (2017). PYRIDYL PIPERIDINES. International Patent Application WO 2017/064051 A1. Retrieved from https://www.freepatentsonline.com View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.